
N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenoxyethanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenoxyethanesulfonamide, also known as OTSSP167, is a small molecule inhibitor that has been widely used in scientific research. It was first discovered by a team of researchers at the University of Michigan and has since been studied for its potential applications in cancer treatment and other areas of medical research. In
科学研究应用
N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenoxyethanesulfonamide has been studied for its potential applications in cancer treatment, particularly in the inhibition of MELK (maternal embryonic leucine zipper kinase) activity. MELK is a protein kinase that is overexpressed in various types of cancer and has been implicated in cancer cell proliferation, survival, and drug resistance. Inhibition of MELK activity by N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenoxyethanesulfonamide has been shown to induce apoptosis (programmed cell death) in cancer cells and reduce tumor growth in animal models.
In addition to its potential applications in cancer treatment, N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenoxyethanesulfonamide has also been studied for its effects on neural stem cells and neurodegenerative diseases. MELK has been shown to play a role in the regulation of neural stem cell proliferation and differentiation, and inhibition of MELK activity by N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenoxyethanesulfonamide has been shown to promote neural stem cell differentiation and reduce neurodegeneration in animal models.
作用机制
N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenoxyethanesulfonamide acts as a selective inhibitor of MELK activity by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream targets and ultimately leads to the induction of apoptosis in cancer cells and the promotion of neural stem cell differentiation.
Biochemical and Physiological Effects
N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenoxyethanesulfonamide has been shown to have various biochemical and physiological effects, depending on the cell type and context. In cancer cells, inhibition of MELK activity by N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenoxyethanesulfonamide has been shown to induce apoptosis, reduce tumor growth, and sensitize cells to chemotherapy. In neural stem cells, inhibition of MELK activity by N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenoxyethanesulfonamide has been shown to promote differentiation and reduce neurodegeneration.
实验室实验的优点和局限性
N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenoxyethanesulfonamide has several advantages for lab experiments, including its selectivity for MELK and its ability to induce apoptosis in cancer cells. However, it also has some limitations, including its potential off-target effects and the need for further optimization to improve its pharmacokinetic properties.
未来方向
There are several future directions for the study of N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenoxyethanesulfonamide. One area of research is the optimization of the compound to improve its pharmacokinetic properties and reduce its potential off-target effects. Another area of research is the exploration of its potential applications in other areas of medical research, such as neurodegenerative diseases and regenerative medicine. Finally, the development of combination therapies involving N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenoxyethanesulfonamide and other drugs may also be a promising direction for future research.
合成方法
The synthesis method for N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenoxyethanesulfonamide involves several steps. The first step is the preparation of 2-phenoxyethanesulfonyl chloride, which is then reacted with N-(7-amino-1,2,3,4-tetrahydroisoquinolin-1-yl) acetamide to produce the desired compound. The final product is purified using column chromatography and characterized using various analytical techniques, including NMR spectroscopy and mass spectrometry.
属性
IUPAC Name |
N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)-2-phenoxyethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c20-17-16-12-14(7-6-13(16)8-9-18-17)19-24(21,22)11-10-23-15-4-2-1-3-5-15/h1-7,12,19H,8-11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOUJTTHROKQJPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C=CC(=C2)NS(=O)(=O)CCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-(2-phenylmorpholino)butyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2975061.png)
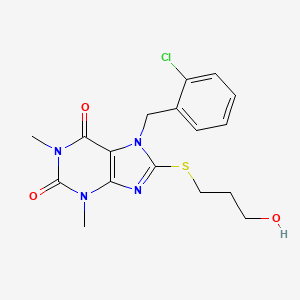
![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2975065.png)


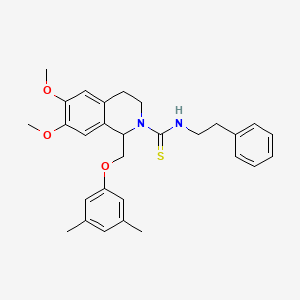
![8-[(2E)-2-(2-chloro-6-fluorobenzylidene)hydrazinyl]-7-ethyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2975073.png)
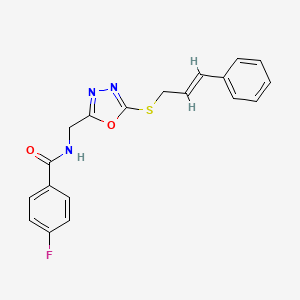
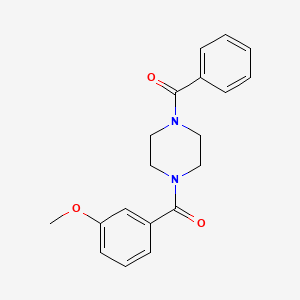
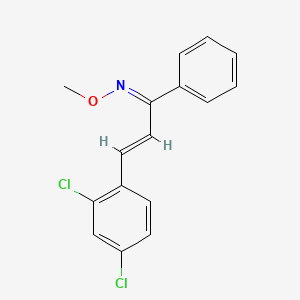
![2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2975079.png)

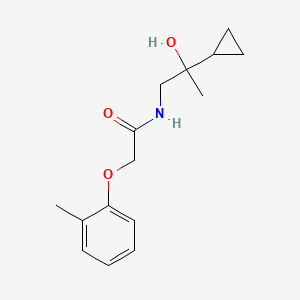
![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-[(4-chlorophenyl)(methyl)amino]acetamide](/img/structure/B2975084.png)